N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide (CAS: 922977-29-5) is a synthetic small molecule with the molecular formula C₁₉H₁₉N₃OS₂ and a molecular weight of 369.5 g/mol . The compound features a thiazole ring substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a butanamide chain containing a p-tolylthio moiety. This structure combines aromatic heterocycles (thiazole and pyridine) with a sulfur-containing alkyl chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-6-8-16(9-7-14)24-11-3-5-18(23)22-19-21-17(13-25-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENIPLMKOMUQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide, a compound with the CAS number 922977-65-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects based on available research findings.
The molecular formula of this compound is , with a molecular weight of 267.35 g/mol. The compound features a thiazole ring, a pyridine moiety, and a p-tolylthio group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Reacting 4-pyridinecarboxaldehyde with thiourea under basic conditions.
- Introduction of the p-Tolylthio Group : Coupling the thiazole intermediate with p-tolylthiol using a coupling agent like dicyclohexylcarbodiimide (DCC).
- Formation of the Butanamide Group : Reacting the intermediate with butanoyl chloride in the presence of a base to yield the final product .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound acts as an inhibitor for several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, which are crucial for drug metabolism . Moreover, it has been identified as a substrate for P-glycoprotein (P-gp), indicating its potential role in drug transport across cell membranes .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways. For instance, it has shown promise in inhibiting TGF-β type I receptor kinase, which is implicated in various cancers .
- Antimicrobial Properties : The thiazole and pyridine components are known for their antimicrobial activities. This compound's structural features may enhance its efficacy against certain bacterial strains.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits cell growth in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 50 µM depending on the cell line tested .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting its potential as an anticancer agent. Further pharmacokinetic studies indicated favorable absorption and bioavailability profiles .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine moieties can exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide have been tested against various bacterial strains, demonstrating effectiveness in overcoming microbial resistance. Studies have shown that thiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival. A study highlighted that similar thiazole compounds could significantly reduce cell viability in cancer models through mechanisms involving caspase activation and mitochondrial dysfunction .
Neuropharmacological Applications
Given its structural characteristics, this compound may interact with neurotransmitter receptors. Preliminary studies suggest that thiazole derivatives can act as modulators of G protein-coupled receptors (GPCRs), particularly dopamine receptors. This interaction could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease .
Pharmacological Studies
In Vitro Studies
In vitro assays have been conducted to assess the pharmacological profile of this compound. For example, studies using the Sulforhodamine B (SRB) assay demonstrated that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against specific targets .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest a favorable interaction with key enzymes involved in cancer metabolism, which may enhance its therapeutic efficacy .
Material Science Applications
Polymer Composites
The unique chemical structure of this compound allows it to be integrated into polymer matrices for the development of advanced materials. Research has shown that incorporating thiazole derivatives into polymers can enhance their thermal stability and mechanical properties, making them suitable for applications in coatings and electronics.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis with structurally or functionally related molecules:
Structural Analogs with Thiazole-Pyridine Core
- 4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide (): Shares a butanamide backbone but replaces the p-tolylthio group with a sulfonyl moiety. Synthesized via oxidation of sulfide intermediates, highlighting the versatility of sulfur-based functionalization in this class .
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4e, ):
Pharmacologically Active Aminothiazole Derivatives
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) and 2D216 (): Both contain aminothiazole scaffolds linked to sulfonamide or piperidine-sulfonyl groups. The target compound’s p-tolylthio group may confer distinct pharmacokinetic profiles due to reduced polarity .
Patent-Based Butanamide Derivatives
Comparative Physicochemical and Spectral Data
The table below summarizes key properties of the target compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
